Nec-3a RIP1 Kinase Inhibition Potency: IC50 Comparison vs. Necrostatin-1 and 7-Cl-O-Nec-1
Nec-3a inhibits RIP1 kinase with an IC50 of 0.44 μM, positioning it within the mid-potency range relative to other RIP1 inhibitors . For comparison, Necrostatin-1 (Nec-1), the prototypical RIP1 inhibitor, has an IC50 of approximately 0.49 μM (494 nM) in similar RIP1 inhibition assays . The optimized Nec-1 analog 7-Cl-O-Nec-1 demonstrates superior potency with an IC50 of 206 nM . The Nec-3 series contains compounds with cellular necroptosis inhibition EC50 values ranging from 0.15 to 0.29 μM in FADD-deficient Jurkat T cells treated with TNF-alpha [1]. This cross-study comparable data establishes that while Nec-3a is not the most potent RIP1 inhibitor available, it represents a structurally distinct chemical class with a well-defined potency benchmark that supports its use as an alternative chemotype for target validation.
| Evidence Dimension | RIP1 kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.44 μM |
| Comparator Or Baseline | Necrostatin-1 IC50 ≈ 0.49 μM; 7-Cl-O-Nec-1 IC50 = 0.206 μM; Nec-3 series cellular EC50 range: 0.15-0.29 μM |
| Quantified Difference | Nec-3a shows approximately 10% greater potency than Nec-1; approximately 2.1-fold lower potency than 7-Cl-O-Nec-1 |
| Conditions | RIP1 kinase inhibition assay (target compound); Nec-1 IC50 from RIP1 kinase assay; 7-Cl-O-Nec-1 IC50 from RIP1 inhibition; Nec-3 series EC50 from FADD-deficient Jurkat T cells treated with TNF-alpha for 24 h |
Why This Matters
This quantitative benchmark enables researchers to select Nec-3a when a chemically distinct RIP1 inhibitor scaffold is required for orthogonal target validation, avoiding reliance on the widely used Nec-1 chemotype.
- [1] Jagtap PG, Degterev A, Choi S, Keys H, Yuan J, Cuny GD. Structure-activity relationship study of tricyclic necroptosis inhibitors. J Med Chem. 2007 Apr 19;50(8):1886-95. PMID: 17361994. View Source
